molecular formula C9H9F2N B1420687 1-(3,4-Difluorophenyl)cyclopropanamine CAS No. 474709-85-8

1-(3,4-Difluorophenyl)cyclopropanamine

Cat. No. B1420687
CAS RN: 474709-85-8
M. Wt: 169.17 g/mol
InChI Key: JDLOWXCENGEIOR-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H9F2N . It is also known as "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine" .


Synthesis Analysis

The synthesis of “1-(3,4-Difluorophenyl)cyclopropanamine” involves several steps . It is an important intermediate in the preparation of ticagrelor (TCG), a medication used to prevent blood clots .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3,4-difluorophenyl group . The molecular weight of the compound is 169.17 g/mol .


Physical And Chemical Properties Analysis

“1-(3,4-Difluorophenyl)cyclopropanamine” is a solid compound . It has a molecular weight of 169.17 g/mol .

Scientific Research Applications

Pharmaceutical Research

1-(3,4-Difluorophenyl)cyclopropanamine is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various pharmacologically active molecules. Its rigid cyclopropane ring and difluorophenyl group can be crucial for the development of new therapeutic agents with enhanced metabolic stability and specificity .

Material Science

In material science, this compound could be used to modify surface properties of materials. The difluorophenyl group can introduce hydrophobic characteristics, which can be beneficial in creating repellent coatings or modifying the adhesion properties of polymers .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine atoms into target molecules, which can significantly alter their chemical and physical properties, such as increased lipophilicity or stability .

Analytical Chemistry

In analytical chemistry, derivatives of 1-(3,4-Difluorophenyl)cyclopropanamine can be used as standards or reagents. Due to its distinctive structure, it can aid in the development of analytical methods for detecting similar compounds in various samples .

Biopharma Production

The compound’s structure is conducive to the synthesis of biologically active molecules, which can be used in the production of biopharmaceuticals. Its ability to introduce fluorine atoms can be exploited to create more effective and selective drugs .

Safety and Environmental Studies

Research into the safety profile and environmental impact of 1-(3,4-Difluorophenyl)cyclopropanamine is crucial. It involves studying its biodegradation, potential toxicity, and long-term environmental effects, which is essential for regulatory compliance and ecological conservation .

Controlled Environment and Cleanroom Solutions

The compound can be used in research related to controlled environments, such as cleanrooms. Its properties may be studied for the development of cleaning agents or materials that can maintain a contaminant-free environment, which is critical in industries like semiconductor manufacturing or biotechnology .

Advanced Battery Science

In the field of advanced battery science, 1-(3,4-Difluorophenyl)cyclopropanamine could be investigated for its electrochemical properties. The introduction of fluorine atoms can lead to the development of electrolytes with improved performance and energy density .

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOWXCENGEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474709-85-8
Record name 1-(3,4-Difluorophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474709-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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